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Compound of Interest

Compound Name: 6-bromo-5-methyl-1H-indole

Cat. No.: B1337414

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various positional isomers of
bromo-methyl-1H-indole. While publicly available experimental data for 6-bromo-5-methyl-1H-
indole is limited, this document summarizes the spectroscopic data for several of its isomers to
serve as a valuable reference for researchers in synthetic chemistry and drug discovery. The
presented data facilitates the identification and differentiation of these closely related
heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the available *H NMR and *3C NMR data for a selection of
bromo-methyl-1H-indole isomers. All NMR data was recorded in deuterated chloroform
(CDCIs).

Table 1: *H NMR Spectroscopic Data of Bromo-Methyl-1H-Indole Isomers
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Comp &H-2 o H-3 o H-4 o H-5 o H-6 o H-7 6-CHzs J&N-H

ound (ppm)  (ppm)  (ppm)  (ppm)  (ppm)  (ppm)  (ppm)  (ppm)

4-

Bromo-

3- 7.03- 7.28- 7.03- 7.28- 2.57 (d,

methyl-  6.95 - 7.24 6.95 7.24 J=0.9 7.94 (s)
1H- (m) (m) (m) (m) Hz)

indole[1

]

5-

Bromo-

3- 7.22 (d, 729 7.73(d, 2.32(d,

methyl-  6.99(s) - J=8.6 - S(j:(:.e, J=1.6 J=0.9 7.92 (s)
1H- Hz) Hz) Hz)

indole[1 1.9 Hz)

]

7-

Bromo-

3- 7.08- 7.08- 7.08- 7.37 (d, 2.35 (d,

methyl-  6.97 - 6.97 6.97 J=7.6 J=1.0 8.06 (s)
1H- (m) (m) (m) Hz) Hz)

indole[1

]

Table 2: 13C NMR Spectroscopic Data of Bromo-Methyl-1H-Indole Isomers
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Comp 6 C-
o C-2 o0C-3
ound 3a

60C-4

oC- 0-
7a CHs

6C5 06C6 0o6C-7

4-
Bromo

-3-

methyl 122.86 113.15 126.33
-1H-

indole[

1]

114.93

123.65 12351 11052 137.71 12.65

5-

Bromo

-3-

methyl  122.95 111.60 130.22
-1H-

indole[

1]

124.76

11250 121.64 11160 13496 9.64

7-

Bromo

-3-

methyl  122.33 113.13 129.64
-1H-

indole[

1]

120.42

12431 118.23 104.75 135.07 9.97

Table 3: Mass Spectrometry and Infrared Spectroscopy Data
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Compound

Mass Spectrometry (m/z)

Infrared Spectroscopy
(cm™)

4-Bromo-3-methyl-1H-indole

MS (EI) data available,
typically showing isotopic

pattern for one bromine atom.

Data not readily available.

5-Bromo-3-methyl-1H-indole

MS (El) m/z: 210/212 (MIM+2).

Data not readily available.

7-Bromo-3-methyl-1H-indole

MS (EI) data available,
typically showing isotopic

pattern for one bromine atom.

Data not readily available.

6-Bromo-1H-indole (for

comparison)

MS (El) m/z: 195/197 (M/M+2),
116, 89.

Key absorptions for N-H
stretching and aromatic C-H
and C=C bonds.

Experimental Workflow

The structural elucidation of newly synthesized bromo-methyl-1H-indole isomers follows a
standardized analytical workflow. This process ensures the accurate determination of the

chemical structure and purity of the target compounds.
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General workflow for the synthesis and structural validation of bromo-methyl-1H-indole
isomers.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of indole
derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.
The choice of solvent is based on the sample's solubility and to avoid interference with
sample signals.

e 1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz
spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are
reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane
(TMS).

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,
typically with proton decoupling. A spectral width of 200-250 ppm is used, with an acquisition
time of 1-2 seconds and a relaxation delay of 2-5 seconds.

3.2 Mass Spectrometry (MS)

o Sample Introduction: For electron ionization (El) mass spectrometry, a small amount of the
sample is introduced into the instrument, often via a direct insertion probe or after separation
by gas chromatography (GC).

« lonization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation. The resulting ions are separated
based on their mass-to-charge ratio (m/z). The presence of a bromine atom is readily
identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.

3.3 Infrared (IR) Spectroscopy

o Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the
sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.
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» Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm~1. Key
vibrational modes for indole derivatives include the N-H stretch (around 3400 cm™1),
aromatic C-H stretches (around 3100-3000 cm~1), and aromatic C=C stretching vibrations (in
the 1600-1450 cm~1 region).

This guide provides a foundational spectroscopic comparison for several bromo-methyl-1H-
indole isomers. Further research to obtain and publish the spectroscopic data for 6-bromo-5-
methyl-1H-indole is encouraged to complete the comparative dataset for this important class
of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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